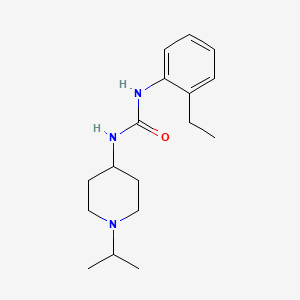![molecular formula C18H23FN4O B5293951 N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B5293951.png)
N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide, also known as FUB-PY, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide is a selective agonist of the cannabinoid CB1 receptor and the GABA-A receptor. Activation of these receptors by this compound leads to the modulation of neurotransmitter release and the inhibition of neuronal activity. The exact mechanism of action of this compound on these receptors is still under investigation, but it is believed to involve the binding of this compound to specific sites on the receptors and the subsequent conformational changes that occur.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can modulate neurotransmitter release and inhibit neuronal activity in a concentration-dependent manner. In vivo studies have shown that this compound can induce sedation, hypothermia, and analgesia in rodents, which are consistent with the effects of CB1 receptor and GABA-A receptor activation.
实验室实验的优点和局限性
One advantage of using N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide in lab experiments is its high potency and selectivity for the CB1 receptor and GABA-A receptor. This allows for precise modulation of these receptors without affecting other receptors or systems in the body. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term effects of this compound on the body and brain are still unknown, which could limit its potential as a therapeutic agent.
未来方向
There are several potential future directions for research on N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide. One area of interest is the development of more potent and selective analogs of this compound that can be used as therapeutic agents for neurological disorders. Another area of interest is the investigation of the long-term effects of this compound on the body and brain, which could inform the safety and efficacy of using this compound as a therapeutic agent. Finally, the use of this compound as a tool compound for studying the function of the CB1 receptor and GABA-A receptor in various physiological and pathological conditions could lead to new insights into these systems and their role in disease.
合成方法
The synthesis of N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide involves the reaction of 4-fluorobenzylamine with 2-(1H-pyrazol-1-yl)ethylamine in the presence of piperidine-1-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature under nitrogen atmosphere. The resulting product is then purified by column chromatography to obtain the final compound.
科学研究应用
N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and addiction. In pharmacology, this compound has been used as a tool compound to study the function of certain receptors in the brain, such as the cannabinoid CB1 receptor and the GABA-A receptor. In neuroscience, this compound has been investigated for its effects on neuronal activity and synaptic transmission.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(2-pyrazol-1-ylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c19-16-7-5-15(6-8-16)14-20-18(24)23-12-2-1-4-17(23)9-13-22-11-3-10-21-22/h3,5-8,10-11,17H,1-2,4,9,12-14H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDSZJHWYZXPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN2C=CC=N2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]-2-methoxynicotinonitrile](/img/structure/B5293870.png)
![N-[2-(2-furyl)-1-({[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B5293890.png)

![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 4-chlorobenzoate](/img/structure/B5293905.png)
![1-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azetidin-3-ol](/img/structure/B5293906.png)
![N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide](/img/structure/B5293914.png)

![{2,6-dichloro-4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5293924.png)
![methyl 3-[(4-fluorobenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B5293939.png)
![1-methyl-4-{5-[(4-methyl-1-piperazinyl)methyl]-2-pyridinyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B5293940.png)
![1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5293942.png)
![2-[2-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-2-oxoethyl]cyclopentanone](/img/structure/B5293944.png)
![{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5293963.png)
